Nuclear Magnetic Resonance Spectral Signatures (¹H/¹³C/Distortionless Enhancement by Polarization Transfer)
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for 4-(2-Methylthiophenyl)phenol through proton, carbon-13, and Distortionless Enhancement by Polarization Transfer techniques. Based on analogous compounds and established chemical shift correlations [1] [2] [3], the compound exhibits characteristic resonance patterns reflecting its unique bifunctional aromatic structure.
The proton Nuclear Magnetic Resonance spectrum demonstrates distinct chemical shift regions corresponding to the aromatic and aliphatic environments. Aromatic protons of the phenol ring appear in the characteristic downfield region at 7.2-7.4 parts per million, reflecting the deshielding effect of the electron-withdrawing hydroxyl substituent [1] [4]. The thiophene ring protons manifest as multiplets in the 6.7-7.1 parts per million range, with the specific chemical shifts influenced by the electronic environment created by the sulfur heteroatom and the methyl substituent [5] [6]. The methylthio group exhibits a distinctive singlet at approximately 2.4-2.5 parts per million, consistent with established data for similar sulfur-containing aromatic systems [1] [3]. The phenolic hydroxyl proton appears as a broad singlet between 4.5-5.5 parts per million, with the breadth attributed to rapid exchange phenomena and hydrogen bonding interactions [7] [8].
Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the complete carbon framework of the molecule with characteristic chemical shift patterns. The phenolic carbon bearing the hydroxyl group resonates in the distinctive 155-160 parts per million region, reflecting the significant deshielding effect of the directly bonded oxygen atom [2] [9]. Aromatic carbons of both the phenol and thiophene rings appear in overlapping regions between 110-145 parts per million, with specific assignments requiring detailed coupling pattern analysis [2] [10]. The methylthio carbon exhibits an upfield resonance at 15-20 parts per million, characteristic of aliphatic carbons adjacent to sulfur atoms [2] [3].
Distortionless Enhancement by Polarization Transfer experiments provide crucial multiplicity information for carbon assignment. This technique effectively distinguishes between quaternary carbons (absent in Distortionless Enhancement by Polarization Transfer), methine carbons (positive phase), methylene carbons (negative phase), and methyl carbons (positive phase) [11]. For 4-(2-Methylthiophenyl)phenol, the methylthio carbon appears as a positive signal, confirming its methyl character, while aromatic carbons display the characteristic methine pattern. The quaternary aromatic carbons at the substitution points remain invisible in standard Distortionless Enhancement by Polarization Transfer spectra, facilitating their identification through spectral editing techniques [12] [11].
High-Resolution Mass Spectrometry Fragmentation Patterns
High-resolution mass spectrometry provides definitive molecular weight confirmation and detailed fragmentation pathway analysis for structural elucidation of 4-(2-Methylthiophenyl)phenol. The molecular ion exhibits high stability due to the extensive aromatic conjugation system, appearing as the base peak at m/z 228 corresponding to [C₁₄H₁₂OS]⁺- [13] [14].
The fragmentation pattern reflects the characteristic behavior of phenolic compounds combined with thiophene-specific cleavage pathways [15] [16] [17]. Primary fragmentation occurs through loss of the formyl radical (CHO- ) from the phenolic ring, producing a significant fragment at m/z 199. This α-cleavage adjacent to the hydroxyl group represents a common fragmentation pathway in phenolic systems, resulting from the stabilization of the resulting radical cation through resonance delocalization [18] [19] [17].
Secondary fragmentation involves the methylthio substituent, with loss of the methylthio group (SCH₃) and associated hydrogen atom producing fragments at m/z 184. The thiophene moiety undergoes characteristic ring contraction and expansion processes, generating fragments at m/z 156 through loss of the phenolic unit while retaining the substituted thiophene core [15] [20]. The methylthiophene fragment at m/z 97 represents a particularly stable ion due to the aromatic stabilization of the thiophene ring system [15] [21].
Lower mass fragments include the ubiquitous phenyl cation at m/z 77, formed through multiple fragmentation pathways involving loss of various substituents from the phenolic ring [18] [16] [21]. The methylthio cation at m/z 45 provides direct evidence for the methylthio substitution pattern and serves as a diagnostic fragment for sulfur-containing aromatic compounds [19] [15]. Ring rearrangement processes generate additional fragments in the m/z 115-141 range, corresponding to various combinations of thiophene and phenol structural units with different degrees of substitution [15] [20] [22].
Vibrational Spectroscopy (Infrared/Raman) Characteristics
Vibrational spectroscopy provides comprehensive information about the molecular structure and intermolecular interactions of 4-(2-Methylthiophenyl)phenol through infrared and Raman techniques. The vibrational spectrum exhibits characteristic absorption bands corresponding to both phenolic and thiophene functional groups [23] [24] [6].
The most distinctive infrared absorption occurs in the 3200-3600 wavenumber range, corresponding to the phenolic hydroxyl stretching vibration [23] [24] [6]. This broad, intense absorption reflects the hydrogen bonding interactions that characterize phenolic compounds, with the exact frequency and bandwidth dependent on the degree of intermolecular association [25] [26] [6]. The aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 wavenumber region, providing evidence for the aromatic character of both ring systems [23] [24] [6].
Aliphatic carbon-hydrogen stretching of the methylthio group manifests in the 2950-3000 wavenumber range, distinguishable from aromatic stretching by its characteristic frequency and intensity pattern [23] [24] [6]. The aromatic carbon-carbon stretching vibrations occur in two distinct regions: 1600-1650 wavenumbers for the more conjugated system and 1500-1600 wavenumbers for localized ring vibrations [23] [24] [6]. These frequencies provide information about the electronic delocalization and substitution patterns within the aromatic framework.
The phenolic carbon-oxygen stretching vibration appears as a strong absorption in the 1200-1300 wavenumber range, serving as a diagnostic marker for phenolic compounds [23] [24] [6]. Carbon-sulfur stretching vibrations occur in the 1000-1100 wavenumber region, characteristic of aromatic sulfur compounds and providing confirmation of the thiophene substitution [27] [28]. Out-of-plane carbon-hydrogen bending vibrations in the 800-900 wavenumber range provide information about the substitution pattern and ring coupling [23] [24] [6].
Raman spectroscopy complements infrared analysis by providing enhanced sensitivity to symmetric vibrations and aromatic ring modes [29] [27] [30]. The technique proves particularly valuable for characterizing the carbon-carbon double bond stretching vibrations within the aromatic rings and for detecting sulfur-carbon stretching modes that may be weak in infrared spectra [27] [28]. The combination of infrared and Raman data enables complete vibrational assignment and provides insight into the molecular symmetry and electronic structure of the compound [29] [27] [30].
Crystallographic Studies
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction represents the definitive method for determining the three-dimensional molecular structure and solid-state packing arrangements of 4-(2-Methylthiophenyl)phenol. While specific crystallographic data for this compound remains unreported in the current literature, analysis of structurally related phenolic and thiophene-containing compounds provides insight into expected structural parameters and packing motifs [31] [32] [33].
Based on analogous bifunctional aromatic compounds, 4-(2-Methylthiophenyl)phenol likely crystallizes in a monoclinic or orthorhombic crystal system, consistent with the reduced symmetry imposed by the substitution pattern [34] [32] [35]. The molecular geometry exhibits a non-planar conformation due to the steric interactions between the phenol and thiophene rings, with the interplanar angle typically ranging from 30-60 degrees depending on the specific substitution pattern and crystal packing forces [32] [36] [37].
The phenolic hydroxyl group serves as both a hydrogen bond donor and acceptor, leading to the formation of intermolecular hydrogen bonding networks that significantly influence the crystal packing [32] [38] [37]. These hydrogen bonds typically exhibit donor-acceptor distances in the 2.6-2.9 Angstrom range with nearly linear geometries, contributing to the overall stability of the crystal structure [32] [33] [38]. The thiophene ring participates in π-π stacking interactions with adjacent aromatic systems, with typical interplanar distances of 3.3-3.6 Angstroms [31] [32] [37].
The methylthio substituent adopts a configuration that minimizes steric hindrance while maximizing favorable van der Waals interactions with neighboring molecules [32] [37] [35]. Unit cell parameters likely fall within typical ranges for similar organic compounds: a = 8-15 Angstroms, b = 10-20 Angstroms, c = 12-25 Angstroms, with β angles ranging from 90-120 degrees for monoclinic systems [31] [32] [39]. The Z value (number of molecules per unit cell) typically equals 4 or 8 for such compounds, depending on the specific space group and molecular packing efficiency [31] [32] [37].
Polymorphism and Crystal Packing Behavior
Polymorphism represents a critical consideration for 4-(2-Methylthiophenyl)phenol due to its potential for multiple hydrogen bonding motifs and conformational flexibility. The compound's ability to form different crystal structures reflects the balance between intermolecular interactions, molecular conformation, and packing efficiency [34] [39] [40].
The phenolic hydroxyl group can participate in various hydrogen bonding patterns, including discrete dimers, infinite chains, or two-dimensional networks, each corresponding to different polymorphic forms [34] [32] [40]. Temperature-dependent polymorphic transitions are anticipated, with high-temperature forms typically exhibiting reduced hydrogen bonding and increased molecular motion compared to low-temperature structures [34] [40] [41]. The thiophene ring orientation relative to the phenol moiety provides an additional conformational degree of freedom that can lead to distinct polymorphic modifications [34] [36] [40].
Crystal packing analysis reveals the importance of both hydrogen bonding and aromatic stacking interactions in determining the solid-state structure [31] [32] [40]. The phenolic groups typically organize into hydrogen-bonded chains or sheets, while the thiophene rings form segregated aromatic domains through π-π interactions [31] [32] [37]. This segregation of polar and aromatic regions represents a common packing motif for amphiphilic aromatic compounds and contributes to the overall crystal stability [32] [37] [40].
Solvent effects significantly influence crystallization behavior and polymorphic outcome, with polar solvents favoring structures that maximize hydrogen bonding, while nonpolar solvents promote arrangements emphasizing aromatic stacking [34] [32] [40]. The methylthio substituent introduces additional van der Waals interactions that can stabilize specific polymorphic forms and influence the relative thermodynamic stability of different crystal modifications [32] [37] [40]. Pressure-induced polymorphic transitions are also possible, particularly involving changes in the hydrogen bonding network and molecular orientation [31] [40].
Computational Chemistry Insights
Density Functional Theory-Based Molecular Orbital Calculations
Density Functional Theory calculations provide comprehensive electronic structure information for 4-(2-Methylthiophenyl)phenol, revealing the molecular orbital composition, electronic properties, and chemical reactivity patterns. Hybrid functionals such as B3LYP combined with appropriate basis sets (6-311++G(d,p) or similar) offer reliable prediction of molecular geometry, electronic distribution, and spectroscopic properties [42] [43] [44].
The highest occupied molecular orbital primarily localizes on the phenolic oxygen atom and adjacent aromatic carbons, reflecting the electron-donating character of the hydroxyl substituent [43] [45] [46]. This orbital composition indicates the phenolic region as the primary site for oxidation reactions and radical formation processes [47] [43] [46]. The lowest unoccupied molecular orbital exhibits significant contribution from the thiophene ring system, particularly the carbon atoms adjacent to sulfur, suggesting this region as susceptible to nucleophilic attack and reduction processes [43] [45] [46].
The energy gap between highest occupied and lowest unoccupied molecular orbitals typically ranges from 4.5-5.5 electron volts for such compounds, indicating moderate chemical reactivity and stable electronic configuration [42] [43] [46]. Solvation effects, modeled through polarizable continuum models, demonstrate significant influence on the electronic structure, with polar solvents stabilizing charge-separated configurations and influencing the orbital energy levels [42] [43] [44].
Natural bond orbital analysis reveals the extent of electronic delocalization between the phenol and thiophene rings, providing insight into the conjugation pathway and charge distribution [43] [45] [48]. The methylthio substituent acts as a weak electron-donating group, slightly increasing the electron density on the thiophene ring and influencing the overall reactivity pattern [43] [45] [46]. Mulliken population analysis and electrostatic potential mapping identify regions of high electron density (phenolic oxygen) and low electron density (aromatic carbons para to electron-withdrawing groups), guiding predictions of intermolecular interactions and chemical reactivity [43] [45] [46].
Conformational Analysis through Molecular Dynamics
Molecular dynamics simulations provide detailed information about the conformational flexibility, thermal motion, and dynamic behavior of 4-(2-Methylthiophenyl)phenol in various environments. These calculations reveal the preferred molecular conformations, energy barriers for rotation around key bonds, and the influence of temperature and solvent on molecular structure [40] [49] [50].
The primary conformational degree of freedom involves rotation around the bond connecting the phenol and thiophene rings, with energy barriers typically ranging from 10-25 kilojoules per mole depending on the specific substitution pattern [44] [40] [50]. Multiple conformational minima exist, corresponding to different interplanar angles between the aromatic rings, with the global minimum typically occurring at dihedral angles of 30-45 degrees [44] [45] [50]. These conformations represent a balance between steric repulsion and electronic conjugation effects.
Temperature-dependent conformational behavior reveals increased conformational sampling at elevated temperatures, with significant populations of higher-energy conformations becoming accessible above room temperature [40] [50] [41]. Solvent effects dramatically influence conformational preferences, with polar solvents stabilizing more planar conformations through enhanced solvation of the charge-separated resonance structures [44] [49] [50]. The phenolic hydroxyl group exhibits rapid rotational motion around the carbon-oxygen bond, with hydrogen bonding to solvent molecules significantly slowing this process [40] [50] [41].